molecular formula C15H18O3S B12516823 (Cyclohex-3-en-1-yl)methyl 4-ethenylbenzene-1-sulfonate CAS No. 800406-06-8

(Cyclohex-3-en-1-yl)methyl 4-ethenylbenzene-1-sulfonate

Cat. No.: B12516823
CAS No.: 800406-06-8
M. Wt: 278.4 g/mol
InChI Key: QAKFCTYNSIHOPQ-UHFFFAOYSA-N
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Description

(Cyclohex-3-en-1-yl)methyl 4-ethenylbenzene-1-sulfonate is a chemical compound with a unique structure that combines a cyclohexene ring, a benzene ring, and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohex-3-en-1-yl)methyl 4-ethenylbenzene-1-sulfonate typically involves the reaction of cyclohex-3-en-1-ylmethanol with 4-ethenylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(Cyclohex-3-en-1-yl)methyl 4-ethenylbenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Cyclohex-3-en-1-yl)methyl 4-ethenylbenzene-1-sulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclohex-3-en-1-yl)methyl 4-ethenylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong interactions with positively charged sites on proteins, influencing their activity and function. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclohexene ring, a benzene ring, and a sulfonate group. This structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

800406-06-8

Molecular Formula

C15H18O3S

Molecular Weight

278.4 g/mol

IUPAC Name

cyclohex-3-en-1-ylmethyl 4-ethenylbenzenesulfonate

InChI

InChI=1S/C15H18O3S/c1-2-13-8-10-15(11-9-13)19(16,17)18-12-14-6-4-3-5-7-14/h2-4,8-11,14H,1,5-7,12H2

InChI Key

QAKFCTYNSIHOPQ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC=CC2

Origin of Product

United States

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